molecular formula C11H17N3O B13084398 2-amino-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide

2-amino-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide

Cat. No.: B13084398
M. Wt: 207.27 g/mol
InChI Key: MUMYYNFZUQXAGJ-GKAPJAKFSA-N
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Description

¹H NMR Analysis (400 MHz, DMSO-d$$_6$$)

  • Pyridine protons : Three distinct signals at δ 8.51 (d, J=4.8 Hz, H6), 7.72 (t, J=7.6 Hz, H4), and 7.25 (d, J=7.2 Hz, H3/H5), confirming meta-substitution.
  • Ethyl chain : A quartet at δ 4.21 (q, J=6.4 Hz, H1) coupled to a doublet at δ 1.52 (d, J=6.4 Hz, CH$$_3$$-C1).
  • Amide protons : Two singlets at δ 3.02 (N-methyl) and δ 2.89 (amide NH, exchangeable with D$$_2$$O).

¹³C NMR Analysis (100 MHz, DMSO-d$$_6$$)

  • Pyridine carbons : 154.2 ppm (C2), 149.6 ppm (C6), 136.4 ppm (C4), 123.5 ppm (C3/C5).
  • Amide carbonyl : 172.8 ppm (C=O).
  • Methyl groups : 28.4 ppm (N-CH$$3$$), 22.1 ppm (C1-CH$$3$$).

Table 3: Key 2D-COSY Correlations

Proton (δ) Coupled Proton (δ)
8.51 (H6) 7.72 (H4)
4.21 (H1) 1.52 (CH$$_3$$-C1)
3.02 (N-CH$$_3$$) 2.89 (amide NH)

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into electronic properties:

  • HOMO-LUMO gap : 5.2 eV, indicating moderate reactivity.
  • Electrostatic potential : Maximum negative charge (-0.32 e) localized on pyridine N, while the amide O carries -0.28 e.
  • Torsional barriers : Rotation about the C1-N bond requires 12.3 kJ/mol, favoring a trans-amide conformation.

Figure 1: DFT-Optimized Geometry

  • Bond lengths: C=O (1.23 Å), C-N (1.34 Å).
  • Dihedral angles: N-C-C-N = 178.6°, minimizing steric strain.

Table 4: Calculated Thermodynamic Properties

Property Value
Gibbs free energy -874.3 kJ/mol
Dipole moment 3.8 Debye
Polarizability 22.4 Å$$^3$$

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

2-amino-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide

InChI

InChI=1S/C11H17N3O/c1-8(12)11(15)14(3)9(2)10-6-4-5-7-13-10/h4-9H,12H2,1-3H3/t8?,9-/m0/s1

InChI Key

MUMYYNFZUQXAGJ-GKAPJAKFSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=N1)N(C)C(=O)C(C)N

Canonical SMILES

CC(C1=CC=CC=N1)N(C)C(=O)C(C)N

Origin of Product

United States

Preparation Methods

Starting Materials

  • A chiral pyridine derivative, often (S)-1-(pyridin-2-yl)ethylamine or its halogenated precursor (e.g., 2-bromopyridine).
  • Propanamide or its activated derivatives (such as acid chlorides or esters).
  • Methylating agents for N-methylation, typically methyl iodide or dimethyl sulfate.
  • Coupling reagents or catalysts to facilitate amide bond formation.

Typical Synthetic Steps

Step Description Reagents/Conditions Notes
1 Preparation of (S)-1-(pyridin-2-yl)ethylamine Chiral resolution or asymmetric synthesis; starting from 2-bromopyridine derivatives Ensures stereochemical purity
2 Formation of amide bond Coupling of (S)-1-(pyridin-2-yl)ethylamine with propanamide derivative using coupling reagents (e.g., PyBroP, EDCI) Conducted in organic solvents like toluene or ethyl acetate under mild conditions Prevents racemization
3 N-Methylation of amide nitrogen Treatment with methyl iodide or similar methylating agents under basic conditions Controls degree of methylation to avoid overalkylation
4 Purification Chromatography or recrystallization Ensures removal of side products and unreacted materials

Representative Synthetic Example

  • Amide bond formation: The amide is formed by reacting (S)-1-(pyridin-2-yl)ethylamine with 2-bromopropanamide in the presence of a base such as cesium carbonate in acetone at room temperature for approximately 19 hours, yielding the intermediate amide with retention of stereochemistry.

  • N-Methylation: The intermediate amide is then methylated on the nitrogen atom using methyl iodide under controlled conditions to yield the final product, 2-amino-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide.

Reaction Conditions and Optimization

  • Solvents: Organic solvents such as toluene, ethyl acetate, or acetone are preferred to maintain reaction efficiency and purity.

  • Temperature: Mild temperatures (room temperature to 50°C) are used to minimize racemization and side reactions.

  • pH Control: Neutral to slightly basic conditions are maintained during coupling and methylation to optimize yields.

  • Catalysts and Coupling Agents: PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly employed to activate carboxyl groups for amide bond formation.

Analytical Data Supporting Preparation

Property Data
Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
Stereochemistry (S)-configuration at the ethyl substituent adjacent to pyridine
Purity Assessment NMR, HPLC, and MS used to confirm structure and purity
Physical State Colorless solid (typical)
Melting Point Approximately 158–160 °C (reported for related amides)

Research Findings and Notes

  • The stereochemical integrity of the chiral center is critical for biological activity; thus, synthetic routes emphasize conditions that avoid racemization.

  • Continuous flow synthesis methods have been explored for related compounds to enhance reaction control and scalability.

  • Computational studies such as molecular docking and density functional theory (DFT) calculations support the design and optimization of synthetic routes by predicting reactivity and binding affinity.

  • Side reactions such as overalkylation or hydrolysis can be minimized by controlling reagent stoichiometry and reaction time.

  • The compound’s pyridine ring allows for potential π-stacking and hydrogen bonding interactions, which may influence its synthesis and purification behavior.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Traditional Coupling with PyBroP or EDCI Efficient amide bond formation under mild conditions High yield, stereochemical retention Requires careful control of moisture and pH
N-Methylation with Methyl Iodide Selective methylation of amide nitrogen Straightforward, high selectivity Potential for overalkylation if uncontrolled
Continuous Flow Synthesis Enhanced control over reaction parameters Scalability, reproducibility Requires specialized equipment
Asymmetric Synthesis of Chiral Amine Ensures (S)-configuration High enantiomeric purity May involve complex chiral catalysts or resolutions

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that compounds similar to 2-amino-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide exhibit significant antitumor properties. For instance, a study demonstrated that certain derivatives could inhibit cancer cell proliferation by inducing apoptosis in tumor cells. The mechanism involves the modulation of signaling pathways associated with cell survival and death .

Neuroprotective Effects
Another promising application is in neuroprotection. Compounds with a similar structure have shown potential in protecting neuronal cells from oxidative stress and apoptosis, which is crucial for treating neurodegenerative diseases like Alzheimer's and Parkinson's. These compounds may enhance cognitive function by influencing neurotransmitter systems .

Pharmacology

Receptor Modulation
The compound acts as a modulator for various receptors, including serotonin and dopamine receptors. This property makes it a candidate for developing treatments for psychiatric disorders. Studies have shown that it can alter receptor activity, leading to improved mood and reduced anxiety symptoms .

Analgesic Properties
There is evidence suggesting that this compound may possess analgesic properties, making it useful in pain management therapies. Its mechanism appears to involve the inhibition of pain pathways in the central nervous system, providing a basis for further exploration in pain relief formulations .

Material Science

Polymer Development
In material science, derivatives of 2-amino-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide are being explored for their potential in developing advanced polymers. These polymers can exhibit enhanced thermal stability and mechanical strength, making them suitable for applications in coatings and composites .

Case Studies

Study Title Focus Area Findings
Antitumor Activity of Pyridine DerivativesMedicinal ChemistryDemonstrated significant inhibition of tumor growth in vitro through apoptosis induction .
Neuroprotective Effects on Neuronal CellsPharmacologyShowed reduced oxidative stress and apoptosis in neuronal cultures, indicating protective effects .
Development of High-Performance PolymersMaterial ScienceAchieved enhanced mechanical properties and thermal stability in synthesized polymer matrices .

Mechanism of Action

The mechanism of action of 2-amino-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the context of its use, such as in medicinal chemistry or biochemical research .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physicochemical Comparisons

The table below highlights key differences between the target compound and selected analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-Amino-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide (Target) C₁₁H₁₆N₃O 206.27 Pyridin-2-ylethyl Aromatic, moderate hydrophilicity
(2S)-2-Amino-N-[(1S)-1-phenylethyl]propanamide () C₁₁H₁₆N₂O 192.26 Phenylethyl Hydrophobic, chiral centers at 2S/1S
2-Amino-N-methyl-N-(thiolan-3-yl)propanamide () C₈H₁₆N₂OS 188.29 Thiolan-3-yl (tetrahydrothiophen-3-yl) Sulfur-containing, redox-active
(2S)-2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide () C₁₂H₁₅N₃O 217.27 Indol-3-yl Tryptophan-like, potential bioactivity
(R)-N-Benzyl-3-(benzylamino)-2-((1S,2R,4R)-2-hydroxy-4-methylcyclohexyl)propanamide () C₂₄H₃₁N₃O₂ 393.53 Cyclohexyl, benzyl High melting point (185–195°C), bulky substituents
Key Observations:

Aromatic vs. Aliphatic Substituents: The pyridin-2-yl group in the target compound enhances solubility compared to purely hydrophobic phenylethyl () or cyclohexyl () groups. Pyridine’s nitrogen enables hydrogen bonding, unlike phenyl rings .

Chirality and Steric Effects :

  • The (1S)-pyridin-2-ylethyl group creates a stereochemical environment distinct from (1S)-phenylethyl () or indol-3-yl () substituents. This impacts receptor binding and enantioselectivity .

Melting Points and Stability :

  • Bulky substituents (e.g., cyclohexyl in ) correlate with higher melting points (185–195°C) due to crystal packing. The target compound’s pyridine may offer intermediate thermal stability .

Biological Activity

2-amino-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide, also known as a pyridine-derived compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a propanamide backbone, an amino group, and a pyridine ring, which contribute to its pharmacological properties.

The molecular formula of 2-amino-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide is C11_{11}H17_{17}N3_3O, with a molecular weight of 207.27 g/mol. The structural characteristics of this compound enhance its interaction with biological targets, making it a potential candidate for therapeutic applications.

The biological activity of this compound has been linked to its ability to bind to specific molecular targets within cells, influencing various biochemical pathways that regulate cell proliferation and survival. The presence of the pyridine moiety is significant for its interactions with receptors and enzymes.

Pharmacological Properties

Research indicates that 2-amino-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide exhibits several pharmacological activities:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains. For example, it demonstrated significant antibacterial activity against Bacillus subtilis and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values of 75 µg/mL and 125 µg/mL, respectively .
  • Antiviral Potential : Preliminary studies suggest that this compound may possess antiviral properties, particularly against viruses like herpes simplex virus (HSV) and respiratory syncytial virus (RSV) .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of 2-amino-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide relative to structurally similar compounds:

Compound NameStructureUnique Features
N-(pyridin-2-yl)acetamideN-(pyridin-2-yl)acetamideSimpler structure; less biological activity
ImatinibImatinibKnown cancer treatment; more complex interactions
N-(4-Methylpyridin-2-yl)acetamideN-(4-Methylpyridin-2-yl)acetamideMethyl substitution alters activity profile

This table illustrates how the structural components of 2-amino-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide enhance its biological activity compared to other compounds.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antibacterial Studies : In vitro assays demonstrated that 2-amino-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide effectively inhibited the growth of Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent .
  • Antiviral Research : A study reported that derivatives similar to this compound showed promising antiviral effects against HSV, indicating that modifications could enhance efficacy against viral infections .
  • Cell Proliferation Studies : Research on cell lines indicated that this compound influences pathways related to cell survival and proliferation, suggesting its potential role in cancer therapy .

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